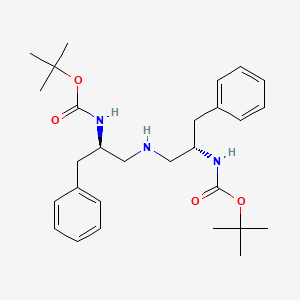![molecular formula C30H37NO3SSi B8393283 4-((tert-butyldiphenylsilyloxy)methyl)-3-tosyl-3-aza-bicyclo[4.1.0]heptane](/img/structure/B8393283.png)
4-((tert-butyldiphenylsilyloxy)methyl)-3-tosyl-3-aza-bicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((tert-butyldiphenylsilyloxy)methyl)-3-tosyl-3-aza-bicyclo[4.1.0]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound contains a total of 60 bonds, including 29 non-hydrogen bonds, 12 multiple bonds, and 12 aromatic bonds . It also features a three-membered ring, three six-membered rings, a seven-membered ring, and a secondary amine group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-butyldiphenylsilyloxy)methyl)-3-tosyl-3-aza-bicyclo[4.1.0]heptane involves multiple steps, starting with the formation of the bicyclic core. The tert-butyldiphenylsilyl group is introduced to protect the hydroxyl group during the reaction. The tosyl group is added to enhance the stability and reactivity of the compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-((tert-butyldiphenylsilyloxy)methyl)-3-tosyl-3-aza-bicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-((tert-butyldiphenylsilyloxy)methyl)-3-tosyl-3-aza-bicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-((tert-butyldiphenylsilyloxy)methyl)-3-tosyl-3-aza-bicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, inhibiting or modulating their activity. The tert-butyldiphenylsilyl and tosyl groups enhance the compound’s stability and reactivity, facilitating its interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(((Tert-butyldiphenylsilyl)oxy)methyl)-3-azabicyclo[4.1.0]heptane: Lacks the tosyl group, making it less reactive.
4-(((Tert-butyldiphenylsilyl)oxy)methyl)-3-tosyl-3-azabicyclo[3.1.0]hexane: Contains a different bicyclic core, affecting its reactivity and stability.
Uniqueness
4-((tert-butyldiphenylsilyloxy)methyl)-3-tosyl-3-aza-bicyclo[4.1.0]heptane is unique due to its combination of the tert-butyldiphenylsilyl and tosyl groups, which enhance its stability and reactivity. Its bicyclic structure also provides a rigid framework, making it a valuable building block in organic synthesis .
Eigenschaften
Molekularformel |
C30H37NO3SSi |
|---|---|
Molekulargewicht |
519.8 g/mol |
IUPAC-Name |
tert-butyl-[[3-(4-methylphenyl)sulfonyl-3-azabicyclo[4.1.0]heptan-4-yl]methoxy]-diphenylsilane |
InChI |
InChI=1S/C30H37NO3SSi/c1-23-15-17-27(18-16-23)35(32,33)31-21-25-19-24(25)20-26(31)22-34-36(30(2,3)4,28-11-7-5-8-12-28)29-13-9-6-10-14-29/h5-18,24-26H,19-22H2,1-4H3 |
InChI-Schlüssel |
FQIFHSIMZNFLDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC3CC2CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-(pyridin-2-yl)-6-methyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8393206.png)

![6,7-Dimethoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinoline hydrochloride](/img/structure/B8393221.png)

![Bicyclo[2.2.1]heptan-2-ol, 1-methyl-, acetate](/img/structure/B8393238.png)




![N-[(3-piperidyl)carbonyl]-beta-alanine methyl ester hydrochloride](/img/structure/B8393273.png)



